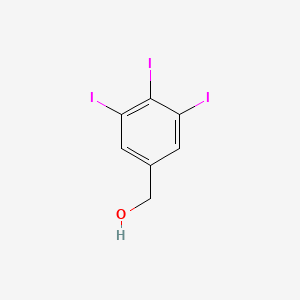

(3,4,5-Triiodophenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,4,5-triiodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5I3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMRYPUNHUWEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)I)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5I3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694783 | |

| Record name | (3,4,5-Triiodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52273-53-7 | |

| Record name | (3,4,5-Triiodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4,5-triiodophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Triiodobenzyl Alcohol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4,5-Triiodobenzyl alcohol (CAS Number: 52273-53-7), a halogenated aromatic alcohol with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer in-depth, field-proven insights into its synthesis, properties, and applications, grounded in established scientific principles.

Core Molecular Characteristics

3,4,5-Triiodobenzyl alcohol is a unique molecule characterized by a benzyl alcohol core heavily substituted with three iodine atoms at the 3, 4, and 5 positions of the phenyl ring. This high degree of iodination imparts specific and valuable properties to the compound, most notably its high electron density and potential for use in radiopaque materials.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 52273-53-7 | |

| Molecular Formula | C₇H₅I₃O | --INVALID-LINK-- |

| Molecular Weight | 485.83 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | General chemical principles |

Synthesis of 3,4,5-Triiodobenzyl Alcohol: A Validated Approach

While direct iodination of benzyl alcohol typically yields a mixture of ortho- and para-substituted products, a more regioselective and reliable synthesis of 3,4,5-Triiodobenzyl alcohol can be achieved through the reduction of its corresponding carboxylic acid, 3,4,5-triiodobenzoic acid. This method, adapted from established reductions of aromatic carboxylic acids, offers high yields and purity.[1]

Reaction Scheme

Caption: Synthesis of 3,4,5-Triiodobenzyl alcohol via reduction of the corresponding benzoic acid.

Detailed Experimental Protocol

Objective: To synthesize 3,4,5-Triiodobenzyl alcohol by the reduction of 3,4,5-triiodobenzoic acid using a borane-tetrahydrofuran complex.

Materials:

-

3,4,5-Triiodobenzoic acid

-

Borane-tetrahydrofuran complex (BH₃-THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 3,4,5-triiodobenzoic acid in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the borane-tetrahydrofuran complex solution dropwise from the dropping funnel to the stirred solution of the benzoic acid.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess BH₃-THF by the slow, dropwise addition of absolute ethanol, followed by the dropwise addition of deionized water.[1]

-

Workup: Remove the THF from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add diethyl ether and a saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic components.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,4,5-Triiodobenzyl alcohol. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of 3,4,5-Triiodobenzyl alcohol is expected to be simple and characteristic.

-

Aromatic Protons: A singlet in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two equivalent protons at the 2 and 6 positions of the phenyl ring.

-

Benzylic Protons: A singlet in the benzylic region (δ 4.5-5.0 ppm), corresponding to the two protons of the -CH₂OH group.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will vary depending on the concentration and solvent, corresponding to the -OH proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation.

-

Aromatic Carbons: Four distinct signals are expected in the aromatic region (δ 120-150 ppm): one for the two equivalent carbons at positions 2 and 6, one for the carbon at position 1 (bearing the -CH₂OH group), one for the carbon at position 4 (bearing an iodine atom), and one for the two equivalent carbons at positions 3 and 5 (bearing iodine atoms).

-

Benzylic Carbon: A signal in the benzylic region (δ 60-70 ppm) corresponding to the -CH₂OH carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the hydroxyl and aromatic functionalities.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic): Weak to medium absorptions just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium absorptions between 2850-3000 cm⁻¹.

-

C=C Stretch (Aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region.

-

C-I Stretch: Absorptions in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 486. The fragmentation pattern will likely involve the loss of a hydrogen atom, a hydroxyl radical, and cleavage of the C-I bonds.

Applications in Drug Development and Materials Science

The high iodine content of 3,4,5-Triiodobenzyl alcohol makes it a prime candidate for applications where radiopacity is desired.

Development of Radiopaque Polymeric Biomaterials

One of the most promising applications of 3,4,5-Triiodobenzyl alcohol is as an initiator for the ring-opening polymerization of cyclic lactones, such as lactide and glycolide, to create biodegradable and radiopaque polymers.[2] These materials are of great interest for medical devices like stents and for drug delivery systems, where visualization by X-ray is crucial.

Caption: Workflow for the synthesis of radiopaque polymers using 3,4,5-Triiodobenzyl alcohol as an initiator.

The hydroxyl group of 3,4,5-Triiodobenzyl alcohol acts as the initiating site for the polymerization, covalently incorporating the triiodinated phenyl moiety into the polymer backbone.[2] This intrinsic radiopacity is a significant advantage over materials that require the physical mixing of radiopaque agents, which can compromise the mechanical properties of the polymer.

A Versatile Scaffold in Medicinal Chemistry

Beyond its use in radiopaque materials, the 3,4,5-triiodobenzyl scaffold is a valuable building block in medicinal chemistry. The iodine atoms can be substituted through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide range of functional groups, allowing for the exploration of structure-activity relationships in drug discovery programs. The benzyl alcohol functionality can also be easily modified, for example, by oxidation to the corresponding aldehyde or acid, or by conversion to an ether or ester.

Safety and Handling

While a specific safety data sheet for 3,4,5-Triiodobenzyl alcohol is not widely available, its handling precautions can be inferred from data on benzyl alcohol and other halogenated aromatic compounds.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Toxicology: Benzyl alcohol itself can be harmful if swallowed or inhaled and can cause serious eye irritation.[3] Studies on benzyl alcohol have also indicated potential cytotoxicity, including necrosis and apoptosis in certain cell lines.[5][6][7] It is prudent to assume that 3,4,5-Triiodobenzyl alcohol may have similar or potentially enhanced toxicological properties due to the presence of iodine.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

3,4,5-Triiodobenzyl alcohol is a highly functionalized molecule with significant, yet not fully exploited, potential in research and development. Its straightforward synthesis from the corresponding benzoic acid, coupled with its inherent radiopacity and versatility as a chemical scaffold, makes it an attractive tool for both materials scientists and medicinal chemists. As the demand for advanced biomaterials and novel drug candidates continues to grow, a deeper exploration of the chemistry and applications of 3,4,5-Triiodobenzyl alcohol is warranted.

References

- 1. CN110372484B - Radiopaque polyvinyl alcohol microspheres - Google Patents [patents.google.com]

- 2. US20050036946A1 - Radio-opaque compounds, compositions containing same and methods of their synthesis and use - Google Patents [patents.google.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. multimedia.3m.com [multimedia.3m.com]

- 5. In vitro benzyl alcohol cytotoxicity: implications for intravitreal use of triamcinolone acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Mechanisms underlying benzyl alcohol cytotoxicity (triamcinolone acetonide preservative) in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of (3,4,5-Triiodophenyl)methanol

Abstract: (3,4,5-Triiodophenyl)methanol is a heavily halogenated aromatic alcohol of significant interest to the scientific community, particularly those in drug development and materials science. Its unique structure, characterized by a benzene ring symmetrically substituted with three high-atomic-mass iodine atoms and a reactive primary alcohol functional group, imparts a distinct set of physicochemical properties. This guide provides an in-depth analysis of these characteristics, offering field-proven insights into its analytical characterization, synthesis, reactivity, and safe handling. The content herein is structured to serve as a practical and authoritative resource for researchers leveraging this versatile chemical intermediate.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 3,4,5-Triiodobenzyl alcohol, is a crystalline solid whose utility is fundamentally derived from its high molecular weight and density, coupled with the reactivity of its benzyl alcohol moiety. The three iodine atoms dominate the molecular structure, creating a highly electron-rich and sterically hindered aromatic system. This substitution pattern is critical to its potential applications, for instance, as a building block for X-ray contrast media, where high electron density is a prerequisite.

The primary alcohol group provides a versatile handle for subsequent chemical modifications, such as oxidation, esterification, or etherification, allowing for the integration of this dense tri-iodophenyl scaffold into larger, more complex molecular architectures.

Table 1: Key Identifiers and Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 52273-53-7 | [1][2][3] |

| Molecular Formula | C₇H₅I₃O | [3][4][5] |

| Molecular Weight | 485.83 g/mol | [1][5] |

| Density | 2.866 g/cm³ | [5] |

| InChIKey | ZEMRYPUNHUWEPE-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | C1=C(C=C(C(=C1I)I)I)CO | [3][4] |

| Purity (Typical) | ≥95% | [1][6] |

| Predicted XlogP | 3.0 | [4] |

| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place | [2] |

Synthesis and Structural Elucidation

The reliable use of this compound in research and development hinges on verifiable synthesis routes and comprehensive analytical characterization to confirm its identity and purity.

Synthetic Strategy: A Logical Approach

While multiple synthetic pathways can be envisioned, a common and efficient laboratory-scale synthesis involves the reduction of a more readily available precursor, 3,4,5-triiodobenzoic acid, or its corresponding aldehyde. The reduction of the carboxylic acid is a robust and high-yielding transformation.

Causality of Experimental Choice: This two-step approach (acid to ester, then to alcohol) is often preferred over direct acid reduction because ester reductions with reagents like lithium aluminum hydride (LiAlH₄) are typically cleaner and easier to control, minimizing side reactions. The initial esterification also aids in purification of the intermediate.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization Workflow

Confirming the structure and purity of the final compound is a non-negotiable step. A multi-technique approach ensures the highest degree of confidence.

Workflow Rationale: This sequence—from crude analysis (TLC) to definitive structural confirmation (NMR, MS) and quantitative purity assessment (HPLC)—represents a self-validating system. Each step provides evidence that is corroborated by the next, ensuring the material meets the stringent requirements for drug development.

Caption: A standard analytical workflow for compound validation.

Predicted Spectroscopic Signatures

While experimental spectra should always be acquired, the expected data provides a crucial reference for confirmation.

-

¹H NMR: The chemical equivalence of the two aromatic protons results in a characteristic singlet, expected in the aromatic region (δ 7.5-8.5 ppm). The benzylic methylene protons (-CH₂OH) will also appear as a singlet (δ 4.5-5.0 ppm). The hydroxyl proton will be a broad singlet whose position is concentration and solvent-dependent.[7][8]

-

¹³C NMR: The spectrum will be defined by signals for the benzylic carbon (δ ~60-65 ppm) and four distinct aromatic carbon signals: C-1 (bearing the CH₂OH), C-2/6 (bearing H), C-3/5 (bearing I), and C-4 (bearing I). The carbons bonded to iodine will be significantly shifted.

-

Mass Spectrometry: The molecular ion peak ([M]⁺) will be observed at m/z ≈ 486. A key diagnostic feature will be the isotopic pattern confirming the presence of three iodine atoms.

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm functional groups: a broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and a C-O stretch (~1000-1050 cm⁻¹).

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To develop a reliable HPLC method to determine the purity of synthesized this compound.

Methodology:

-

System Preparation: Use an HPLC system equipped with a UV detector. Ensure the system is purged and equilibrated.

-

Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point due to the compound's moderate polarity.

-

Mobile Phase Preparation: Prepare two solvents:

-

Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

-

Rationale: The TFA acidifies the mobile phase to ensure the hydroxyl group is protonated, leading to sharper, more symmetrical peaks.

-

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).

-

Gradient:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 50% B

-

18-20 min: 50% B (re-equilibration)

-

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The target is typically ≥95%.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of both the alcohol and the carbon-iodine bonds.

-

Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized to 3,4,5-triiodobenzaldehyde using mild reagents like pyridinium chlorochromate (PCC) or further to 3,4,5-triiodobenzoic acid with stronger oxidants like potassium permanganate. It is also a substrate for esterification and etherification reactions.

-

Reactions at the C-I Bonds: The iodine substituents can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a valuable building block for constructing complex molecules where a poly-iodinated phenyl core is desired.

Potential Applications:

-

Pharmaceutical Development: Its high iodine content makes it an attractive scaffold for the development of novel X-ray contrast agents. The alcohol moiety allows for conjugation to targeting vectors or solubilizing groups.[9]

-

Materials Science: The high density and refractive index imparted by the iodine atoms make it a candidate for incorporation into specialty polymers and high-performance plastics.[9]

-

Organic Synthesis: It serves as a versatile intermediate for introducing the 3,4,5-triiodophenyl group into a target molecule.[7]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards that require appropriate control measures.[2]

Table 2: GHS Hazard and Precautionary Information

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Safe Handling Protocols:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure a safety shower and eyewash station are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side-shields.[10][11]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[12]

-

Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing.[10]

-

-

Handling Procedures: Avoid generating dust.[12] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[2][11]

Conclusion

This compound is a specialized chemical intermediate with a well-defined physicochemical profile. Its high density, predictable spectroscopic signatures, and dual reactivity at the alcohol and iodo-substituted positions make it a valuable tool for advanced applications in medicinal chemistry and materials science. Adherence to rigorous analytical validation and strict safety protocols is paramount to harnessing its full potential in a research and development setting.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. achmem.com [achmem.com]

- 3. 3,4,5-三碘苯甲醇 ,52273-53-7 _ChemCD_index [cn.chemcd.com]

- 4. PubChemLite - this compound (C7H5I3O) [pubchemlite.lcsb.uni.lu]

- 5. canbipharm.com [canbipharm.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. (3,4,5-trioctadecoxyphenyl)methanol | Benchchem [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. The Versatile World of Triphenylmethanol: Applications and Innovations_Chemicalbook [chemicalbook.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (3,4,5-Triiodophenyl)methanol: Molecular Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4,5-Triiodophenyl)methanol, a halogenated aromatic alcohol, represents a key structural motif in medicinal chemistry and organic synthesis. Its heavily substituted phenyl ring, adorned with three iodine atoms, imparts unique physicochemical properties that are of significant interest in the design of novel therapeutic agents and molecular probes. The presence of iodine atoms can influence a molecule's size, lipophilicity, and metabolic stability, and can also serve as a handle for further chemical modifications, such as cross-coupling reactions. This technical guide provides a comprehensive overview of the molecular structure, weight, and key properties of this compound, offering a foundational understanding for its application in research and development.

Molecular Structure and Weight

This compound, also known as 3,4,5-triiodobenzyl alcohol, possesses a straightforward yet impactful molecular architecture. The core of the molecule is a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and three iodine atoms at the 3, 4, and 5 positions.

The molecular formula of this compound is C₇H₅I₃O.[1] Based on this formula, the calculated molecular weight is approximately 485.83 g/mol .[1][2] The precise monoisotopic mass is 485.7475 Da.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for various applications. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3,4,5-Triiodobenzyl alcohol | [1][2] |

| CAS Number | 52273-53-7 | [2] |

| Molecular Formula | C₇H₅I₃O | [1][2] |

| Molecular Weight | 485.83 g/mol | [1][2] |

| Density | 2.866 g/cm³ | [2] |

| Purity | Typically ≥95% | N/A |

Synthesis and Reactivity

The reactivity of this compound is primarily dictated by the hydroxymethyl group and the iodinated aromatic ring. The alcohol functionality can undergo typical reactions of primary alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification. The aryl iodide moieties are particularly valuable in synthetic chemistry, serving as versatile handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the facile introduction of diverse substituents onto the phenyl ring, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Applications in Research and Drug Development

Iodinated compounds play a significant role in medicinal chemistry. The introduction of iodine can modulate a compound's pharmacokinetic and pharmacodynamic properties. For instance, the increased lipophilicity can enhance membrane permeability, while the steric bulk of the iodine atoms can influence binding to biological targets.

Although specific applications of this compound are not extensively documented in readily available literature, its structural features suggest its utility as a building block in the synthesis of:

-

Bioactive Molecules: The tri-iodinated phenyl motif can be incorporated into larger molecules to explore its impact on biological activity. The iodine atoms can form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

-

Radiolabeled Tracers: While not inherently radioactive, the presence of stable iodine atoms makes it a suitable precursor for the synthesis of radiolabeled analogues using radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I). Such radiotracers are invaluable tools in preclinical and clinical imaging studies (e.g., SPECT and PET) to investigate drug distribution and target engagement.

-

Molecular Probes: The high electron density of the iodine atoms can be exploited in the design of probes for various analytical techniques.

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on available safety data for similar compounds, it is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed with plenty of water. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with significant potential in the fields of medicinal chemistry and organic synthesis. Its well-defined molecular structure, characterized by a tri-iodinated phenyl ring and a reactive hydroxymethyl group, provides a versatile platform for the design and synthesis of novel compounds. A thorough understanding of its physicochemical properties, reactivity, and potential applications is crucial for researchers and scientists seeking to leverage this compound in their drug discovery and development endeavors.

References

Introduction to (3,4,5-Triiodophenyl)methanol: A Molecule of Interest

An In-Depth Technical Guide to the Spectroscopic Characterization of (3,4,5-Triiodophenyl)methanol

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound this compound. As a key building block in various fields of chemical synthesis, a thorough understanding of its structural verification is paramount for researchers, scientists, and professionals in drug development. This document is structured to offer not just data, but a foundational understanding of the spectroscopic principles and experimental considerations for this specific molecule.

This compound, with a molecular weight of 485.83 g/mol and CAS number 52273-53-7, is a heavily substituted aromatic alcohol.[1][2] The presence of three large, electron-withdrawing iodine atoms on the phenyl ring significantly influences its chemical and physical properties, including its reactivity and spectroscopic behavior. Accurate characterization is the cornerstone of its application in complex syntheses, ensuring the integrity of downstream products. This guide will delve into the expected ¹H NMR, ¹³C NMR, and mass spectrometry data, providing a predictive framework for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy: A Tale of Two Signals

The proton NMR spectrum of this compound is predicted to be remarkably simple due to the molecule's high degree of symmetry.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and can influence the chemical shift of the hydroxyl proton.[3]

-

Referencing: Use tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm.[3]

-

Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).

Expected Spectral Features:

Due to the C₂ᵥ symmetry of the phenyl ring, the two aromatic protons are chemically and magnetically equivalent. This leads to a simplified spectrum.

-

Aromatic Protons (H-2, H-6): A single signal is expected for the two equivalent aromatic protons. The strong deshielding effect of the three iodine atoms will shift this signal significantly downfield, likely in the range of δ 7.5 - 8.5 ppm . This signal will appear as a singlet because there are no adjacent protons to couple with.

-

Methylene Protons (-CH₂OH): The two protons of the benzylic methylene group will also be equivalent and will appear as a singlet . Their chemical shift is influenced by the adjacent aromatic ring and the hydroxyl group, typically appearing in the range of δ 4.5 - 5.0 ppm .

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet anywhere from δ 1.5 - 5.5 ppm . Shaking the sample with a drop of D₂O will cause this signal to disappear, confirming its identity.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule, offering further structural confirmation.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a standard experiment that results in each unique carbon appearing as a singlet.

Expected Spectral Features:

The symmetry of the molecule reduces the number of expected signals in the ¹³C NMR spectrum to four.

-

Aromatic Carbons (C-2, C-6): These two equivalent carbons will produce a single signal. They are directly attached to protons and will appear in the typical aromatic region, estimated around δ 135 - 145 ppm .

-

Iodinated Aromatic Carbons (C-3, C-4, C-5): The three carbons directly bonded to iodine will have their signals shifted to a much higher field (upfield) due to the "heavy atom effect" of iodine. A single signal is expected for the equivalent C-3 and C-5 carbons, and a separate signal for C-4. These are expected in the range of δ 90 - 100 ppm .

-

Quaternary Aromatic Carbon (C-1): The carbon atom attached to the methylene group is a quaternary carbon and will likely have a lower intensity signal, predicted to be in the range of δ 145 - 155 ppm .

-

Methylene Carbon (-CH₂OH): The carbon of the methylene group is expected in the aliphatic region, typically around δ 60 - 70 ppm .

Predicted NMR Data Summary

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic (H-2, H-6) | δ 7.5 - 8.5 ppm (s, 2H) | δ 135 - 145 ppm |

| Methylene (-CH₂OH) | δ 4.5 - 5.0 ppm (s, 2H) | δ 60 - 70 ppm |

| Hydroxyl (-OH) | δ 1.5 - 5.5 ppm (br s, 1H) | - |

| Aromatic (C-1) | - | δ 145 - 155 ppm |

| Aromatic (C-3, C-5) | - | δ 90 - 100 ppm |

| Aromatic (C-4) | - | δ 90 - 100 ppm |

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable techniques for this molecule.

-

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.

Expected Mass Spectrum:

-

Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): In positive ion mode, the protonated molecule ([M+H]⁺) would be expected at m/z 486.8 . In negative ion mode, the deprotonated molecule ([M-H]⁻) would be observed at m/z 484.8 . The most crucial piece of information is the accurate mass, which should match the calculated exact mass of the molecule (C₇H₅I₃O).

-

Isotopic Pattern: A key feature will be the isotopic pattern. Iodine is monoisotopic (¹²⁷I), so the primary source of isotopes will be from ¹³C.

-

Fragmentation: The most likely fragmentation pathway involves the loss of the hydroxyl group or water, followed by fragmentation of the aromatic ring. A significant fragment would be the triiodobenzyl cation at m/z 469 , resulting from the loss of a hydroxyl radical.

Predicted Mass Spectrometry Data Summary

| Ion | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |

| [M+H]⁺ | 486.8 | - |

| [M-H]⁻ | - | 484.8 |

| [M-OH]⁺ | 469.8 | - |

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR and mass spectrometry. The predicted data, characterized by a simple yet informative NMR spectrum and a clear molecular ion peak in the mass spectrum, provides a robust fingerprint for this compound. By understanding the underlying principles that govern these spectral features, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the success of their synthetic endeavors.

References

Solubility Profiling of 3,4,5-Triiodobenzyl Alcohol: An Experimental Framework for Drug Development Professionals

An In-Depth Technical Guide for the Research Scientist

Abstract

3,4,5-Triiodobenzyl alcohol (CAS No. 52273-53-7) is a heavily substituted aromatic alcohol with potential applications as a high-density intermediate in pharmaceutical synthesis and materials science. Despite its relevance, a comprehensive public dataset on its physicochemical properties, particularly its solubility in common organic solvents, is conspicuously absent. This technical guide provides a complete experimental framework for researchers to systematically determine the solubility profile of this compound. We present detailed, field-proven protocols for both qualitative and quantitative solubility assessment, leveraging the industry-standard shake-flask method. Furthermore, this guide details robust analytical methodologies for concentration determination, including UV-Vis spectroscopy and a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This document is designed not as a repository of known data, but as a practical "how-to" guide for generating reliable, publication-quality solubility data, enabling informed decisions in process chemistry, formulation development, and synthetic route optimization.

Introduction and Strategic Importance

3,4,5-Triiodobenzyl alcohol, with the chemical structure C₇H₅I₃O and a molecular weight of 485.83 g/mol , represents a class of compounds of significant interest to the drug development and specialty chemicals industries.[1][2] Its high molecular mass, conferred by three iodine atoms on the phenyl ring, makes it a valuable synthon for introducing density or radiopaque properties into larger molecules. Its utility is analogous to other substituted benzyl alcohols, such as 3,4,5-trimethoxybenzyl alcohol, which serve as key intermediates in the synthesis of complex pharmaceuticals.[3][4]

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that governs every stage of the development lifecycle, from synthesis and purification to formulation and bioavailability. A lack of reliable solubility data presents a significant bottleneck, hindering process scale-up, preventing rational solvent selection for crystallization, and complicating formulation efforts.

Given the absence of published solubility data for 3,4,5-Triiodobenzyl alcohol, this guide provides the necessary theoretical foundation and practical, step-by-step protocols to empower the research scientist to generate this crucial dataset in-house.

Molecular Structure Analysis and Solubility Predictions

A molecule's solubility is a direct consequence of its structural and electronic features. The case of 3,4,5-Triiodobenzyl alcohol is a classic study in competing intermolecular forces.

-

Polar Head Group: The primary alcohol (-CH₂OH) moiety is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar, protic solvents like water and alcohols.[5]

-

Nonpolar Aryl Body: The benzene ring, substituted with three large, electron-rich iodine atoms, constitutes a massive, nonpolar, and hydrophobic region. This dominates the molecular surface area and mass.

Causality-Based Prediction: While the parent compound, benzyl alcohol, exhibits moderate water solubility (~4 g/100 mL) due to its hydroxyl group, the addition of three heavy iodine atoms drastically increases the molecule's hydrophobicity (lipophilicity).[6] This is analogous to highly substituted hydrophobic benzyl alcohols, such as 3,4,5-tris(octadecyloxy)benzyl alcohol, which are known to be soluble in non-polar solvents like dichloromethane but insoluble in polar solvents like methanol.

Therefore, we can confidently predict that 3,4,5-Triiodobenzyl alcohol will exhibit:

-

Poor to negligible solubility in highly polar protic solvents like water.

-

Moderate solubility in polar aprotic solvents (e.g., acetone, acetonitrile) that can engage in dipole-dipole interactions but not donate hydrogen bonds.

-

Good to excellent solubility in nonpolar or weakly polar solvents (e.g., dichloromethane, toluene, tetrahydrofuran) where van der Waals forces are the primary mode of interaction.

It is critical to note that fundamental physical properties, such as a verified melting point, are not available in the public domain for this specific isomer. The determination of the melting point is a prerequisite for any serious study, as it confirms the purity and identity of the starting material.

Experimental Workflow for Comprehensive Solubility Determination

A robust determination of solubility follows a two-stage process: a rapid qualitative assessment to understand the general behavior, followed by a rigorous quantitative measurement to obtain precise values.

Protocol: Qualitative Solubility Assessment

This rapid method provides an initial classification of the compound's solubility across a spectrum of solvents.

Materials:

-

3,4,5-Triiodobenzyl Alcohol

-

Set of 13x100 mm glass test tubes with caps

-

Analytical balance

-

Vortex mixer

-

Calibrated pipettes

-

Test Solvents: Water (Type 1), Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane (DCM), Toluene, Hexane.

Procedure:

-

Accurately weigh 10 mg (± 0.2 mg) of 3,4,5-Triiodobenzyl alcohol into a clean, dry test tube.

-

Add 1.0 mL of the first test solvent using a calibrated pipette.

-

Cap the tube securely and vortex vigorously for 60 seconds.

-

Allow the tube to stand for 5 minutes.

-

Visually inspect the solution against a dark background.

-

Record the observation based on the following criteria:

-

Soluble: No solid particles are visible; the solution is clear.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Insoluble: The solid appears largely unchanged.

-

-

Repeat steps 1-6 for each solvent.

Trustworthiness Check: This protocol is self-validating. The use of a fixed solute-to-solvent ratio (10 mg/mL) provides a consistent baseline. If a compound is deemed "soluble" at this concentration, it confirms its solubility is at least 10 mg/mL.

Protocol: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

3,4,5-Triiodobenzyl Alcohol (crystalline solid)

-

Scintillation vials or glass flasks with Teflon-lined caps

-

Orbital shaker with temperature control

-

Centrifuge with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Calibrated pipettes and volumetric flasks

-

Analytical balance

Procedure:

-

Add an excess amount of solid 3,4,5-Triiodobenzyl alcohol to several vials (e.g., 50-100 mg per vial). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Add a precise volume of the desired solvent to each vial (e.g., 5.0 mL).

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C) and moderate agitation speed (e.g., 150 rpm).

-

Allow the slurries to equilibrate for at least 24 hours. For compounds that may have slow dissolution kinetics, 48 hours is recommended.

-

After equilibration, remove the vials and let them stand for 30 minutes in a temperature-controlled bath to allow coarse particles to settle.

-

To separate the saturated solution from the excess solid, either:

-

Centrifuge: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes at the same constant temperature.

-

Filter: Directly filter the slurry using a syringe fitted with a solvent-compatible 0.22 µm filter. Discard the first 0.5 mL of filtrate to saturate the filter membrane.

-

-

Immediately after separation, carefully pipette a known volume of the clear supernatant (e.g., 1.0 mL) into a pre-weighed volumetric flask.

-

Dilute the sample with an appropriate solvent (usually the mobile phase for HPLC or a miscible solvent for UV-Vis) to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 3,4,5-Triiodobenzyl alcohol in the diluted sample using a validated analytical method (see Section 4.0).

-

Calculate the original solubility in mg/mL or mol/L, accounting for all dilution factors.

Expertise & Causality: The 24-48 hour equilibration period is critical to ensure the system reaches thermodynamic equilibrium, representing the true maximum solubility. Maintaining a constant temperature is paramount, as solubility is highly temperature-dependent. The final separation step via centrifugation or filtration must be performed carefully to avoid carryover of any solid particles, which would artificially inflate the measured concentration.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved solute is the cornerstone of the solubility measurement. We propose two methods: a rapid UV-Vis spectroscopic method and a more robust, specific RP-HPLC method.

Method A: UV-Vis Spectroscopy

Principle: This method relies on the absorption of UV light by the aromatic ring of the molecule, governed by the Beer-Lambert Law. It is fast and accessible but less specific than HPLC.

Protocol for Method Setup:

-

Determine Maximum Wavelength (λmax): a. Prepare a dilute solution of 3,4,5-Triiodobenzyl alcohol (~10 µg/mL) in a UV-transparent solvent (e.g., methanol or acetonitrile). b. Scan the solution in a spectrophotometer from 400 nm down to 200 nm. c. The wavelength corresponding to the highest absorbance peak is the λmax. Based on the benzyl alcohol chromophore, this is expected to be in the 250-280 nm range.

-

Generate a Calibration Curve: a. Prepare a stock solution of known concentration (e.g., 1 mg/mL) by accurately weighing the compound and dissolving it in a volumetric flask. b. Perform a series of serial dilutions to create at least five standard solutions that bracket the expected sample concentration. c. Measure the absorbance of each standard at the predetermined λmax. d. Plot Absorbance vs. Concentration. The plot must be linear with a correlation coefficient (R²) > 0.999 for the method to be considered valid.

Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: This is the preferred method due to its superior specificity and ability to separate the analyte from potential impurities or degradants. The method separates compounds based on their hydrophobicity.

Proposed Starting HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile : Water (e.g., 70:30 v/v). This may require optimization.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detector: UV at the experimentally determined λmax.

-

Run Time: 10 minutes

Protocol for Method Setup:

-

System Suitability: Prepare a standard solution and inject it five times. The relative standard deviation (RSD) of the peak area and retention time should be < 2.0%.

-

Calibration: Prepare a multi-level calibration set as described for UV-Vis. Inject each standard and plot peak area vs. concentration to establish linearity (R² > 0.999).

-

Analysis: Inject the diluted samples from the shake-flask experiment and determine their concentration from the calibration curve.

Expertise & Causality: A C18 column is chosen as it is a versatile, nonpolar stationary phase suitable for retaining hydrophobic molecules like 3,4,5-Triiodobenzyl alcohol. Acetonitrile is a common strong organic solvent in reversed-phase chromatography. The ratio will need to be optimized to achieve a reasonable retention time (ideally 3-7 minutes). This method's trustworthiness comes from its ability to resolve the analyte peak from any other UV-active species, ensuring only the compound of interest is quantified.

Data Presentation and Summary

All generated solubility data should be compiled into a clear, comprehensive table for easy comparison and interpretation.

Table 1: Experimentally Determined Solubility of 3,4,5-Triiodobenzyl Alcohol at 25 °C

| Solvent | Solvent Type | Polarity Index¹ | Qualitative Solubility (at 10 mg/mL) | Quantitative Solubility (mg/mL) | Quantitative Solubility (mol/L) |

| Hexane | Nonpolar | 0.1 | |||

| Toluene | Nonpolar | 2.4 | |||

| Dichloromethane | Polar Aprotic | 3.1 | |||

| Acetone | Polar Aprotic | 5.1 | |||

| Acetonitrile | Polar Aprotic | 5.8 | |||

| Ethanol | Polar Protic | 4.3 | |||

| Methanol | Polar Protic | 5.1 | |||

| Water | Polar Protic | 10.2 |

¹ Polarity index values are relative and serve for comparative purposes.

Conclusion

References

- 1. canbipharm.com [canbipharm.com]

- 2. 3,4,5-Triiodobenzyl alcohol CAS#: 52273-53-7 [m.chemicalbook.com]

- 3. 3,4,5-Trimethoxybenzyl alcohol | C10H14O4 | CID 77449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]

- 5. 3,4,5-Tris(benzyloxy)benzyl Alcohol [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Safe Handling and Properties of (3,4,5-Triiodophenyl)methanol

This document provides a comprehensive technical overview of (3,4,5-Triiodophenyl)methanol, designed for researchers, scientists, and drug development professionals. The guide moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights into its safe handling, storage, and emergency management, grounded in its specific chemical properties and associated hazards.

Introduction and Compound Profile

This compound (CAS No. 52273-53-7) is a heavily halogenated aromatic alcohol.[1][2] Its structure, featuring three iodine atoms on the phenyl ring, makes it a valuable intermediate in organic synthesis, particularly where high molecular weight, radiopacity, or specific steric and electronic properties are required. However, this high degree of iodination also necessitates a rigorous approach to safety and handling. The presence of iodine can influence the compound's reactivity and toxicological profile, making adherence to strict laboratory protocols essential. This guide serves as a self-validating system of protocols, explaining the causality behind each recommendation to ensure user safety and experimental integrity.

Physicochemical and Identity Data

A clear understanding of a compound's physical and chemical properties is the foundation of its safe use. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 52273-53-7 | [1][2][3][4] |

| Molecular Formula | C₇H₅I₃O | [1][3][4][5] |

| Molecular Weight | 485.83 g/mol | [1][2][4] |

| Synonyms | 3,4,5-Triiodobenzyl alcohol | [3][4] |

| Purity | ≥95% (Typical) | [2] |

| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The "Warning" signal word indicates a moderate level of hazard.[1] The specific Globally Harmonized System (GHS) classifications demand stringent control measures in a laboratory setting.

| Pictogram | GHS Code | Hazard Statement | Implication for Handling |

|

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [6] | |

| H319 | Causes serious eye irritation | [6] | |

| H332 | Harmful if inhaled | [1] | |

| H335 | May cause respiratory irritation | [1][6] |

Expert Analysis of Hazards:

-

Oral and Inhalation Toxicity (H302, H332): The "harmful" classification necessitates preventing ingestion and inhalation. This is primarily achieved by using engineering controls to contain the solid powder and avoiding hand-to-mouth contact.

-

Irritation (H315, H319, H335): As an irritant to skin, eyes, and the respiratory tract, direct contact must be avoided. This informs the mandatory use of specific personal protective equipment (PPE) and dictates that all manipulations of the solid compound must occur in a well-ventilated enclosure to prevent inhalation of airborne dust.

Core Safety Protocols & Personal Protective Equipment (PPE)

A systematic workflow is critical to minimize exposure. The following diagram and protocols outline a self-validating system for handling this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

Engineering Controls

The primary line of defense is to contain the hazard at its source.

-

Chemical Fume Hood: All work involving the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood. This is non-negotiable and directly addresses the inhalation hazard (H332/H335).[6]

-

Safety Shower & Eyewash Station: An accessible and tested safety shower and eyewash station must be available in the immediate work area.[6] This is a critical response measure for the skin and eye irritation hazards (H315/H319).

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical.

-

Eye Protection: Chemical safety goggles with side-shields are mandatory to protect against splashes and airborne dust.[6]

-

Hand Protection: Wear protective gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[7]

-

Skin and Body Protection: A lab coat or impervious clothing is required to protect against skin contact.[6]

-

Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a suitable respirator must be worn.[7]

Recommended Handling Protocol (Weighing and Solution Preparation)

-

Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the appropriate height.

-

Staging: Place a weigh boat, spatula, and the sealed container of this compound inside the fume hood.

-

Weighing: Carefully open the container inside the hood. Use gentle movements with the spatula to transfer the solid to the weigh boat to minimize the generation of airborne dust.

-

Closing: Securely close the primary container immediately after weighing.

-

Solubilization: Place the weigh boat directly into the vessel that will be used for dissolution. Add the solvent slowly to wet the powder and prevent it from becoming airborne.

-

Cleanup: Wipe down the spatula and any affected surfaces inside the fume hood with a suitable solvent-dampened cloth. Dispose of the cloth and any other contaminated disposables as hazardous waste.

-

Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical.

Caption: First aid response flowchart for exposure incidents.

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the immediate area.[6]

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse dust into the air.

-

Contain: Prevent the spill from entering drains or water courses.[6]

-

Clean-up:

-

For small spills, gently cover with an absorbent material.

-

Clean up spills in a manner that does not disperse dust. This can be achieved by gently moistening with water before collection.[8]

-

Use non-sparking tools.

-

Collect the material and place it in a sealed, labeled container for hazardous waste disposal.[8]

-

-

Decontaminate: Clean the spill area thoroughly.

Storage, Stability, and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[1][6][8] The recommended storage temperature is between 2-8°C.[1] The product should be stored locked up.[6]

-

Stability: The compound is expected to be stable under recommended storage conditions.[7] Avoid conditions that could lead to decomposition, such as high heat.

-

Disposal: This material and its container must be disposed of as hazardous waste.[6] Follow all federal, state, and local regulations. Do not allow the product to enter drains or the environment.

References

- 1. achmem.com [achmem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cn.chemcd.com [cn.chemcd.com]

- 4. canbipharm.com [canbipharm.com]

- 5. PubChemLite - this compound (C7H5I3O) [pubchemlite.lcsb.uni.lu]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. westliberty.edu [westliberty.edu]

Methodological & Application

Synthesis of (3,4,5-Triiodophenyl)methanol: A Detailed Protocol for the Reduction of 3,4,5-Triiodobenzoic Acid

An Application Note for Drug Development Professionals

Abstract

(3,4,5-Triiodophenyl)methanol is a critical building block in medicinal and materials chemistry, notably serving as a precursor for various diagnostic agents, including non-ionic X-ray contrast media. This application note provides a comprehensive, field-tested guide for the synthesis of this compound via the chemical reduction of commercially available 3,4,5-triiodobenzoic acid. We delve into the mechanistic underpinnings of the reduction, present two robust protocols using Lithium Aluminum Hydride (LiAlH₄) and Borane-Tetrahydrofuran complex (BH₃-THF), and outline essential safety, purification, and characterization procedures. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic methodology.

Introduction and Scientific Background

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For substrates like 3,4,5-triiodobenzoic acid, which are heavily substituted and possess high molecular weight, selecting an appropriate reducing agent is paramount to achieving high yields and purity. The product, this compound, retains the tri-iodinated phenyl core, which is essential for applications requiring high electron density, such as in the development of radiographic contrast agents.[1][2]

This guide focuses on the reduction of the carboxylic acid functional group, a process that requires potent hydride donors due to the low electrophilicity of the carboxylate carbon. We will explore two of the most effective reagents for this purpose: Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃).

Mechanistic Insight: The "Why" Behind the Reduction

Understanding the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. While both LiAlH₄ and BH₃ are hydride donors, they operate via distinct pathways.

Reduction via Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is an unselective but powerful reducing agent capable of reducing most polar functional groups.[3][4] The reaction with a carboxylic acid proceeds through a multi-step mechanism:

-

Acid-Base Reaction: The first equivalent of hydride from LiAlH₄ acts as a strong base, rapidly deprotonating the acidic carboxylic acid to form a lithium carboxylate salt and evolving hydrogen gas.[5][6]

-

Coordination and First Hydride Attack: The resulting AlH₃ coordinates to the carboxylate, activating it for nucleophilic attack. A hydride ion (H⁻) from another LiAlH₄ molecule attacks the carbonyl carbon, forming a tetrahedral dianionic intermediate.[4][6]

-

Intermediate Collapse: This high-energy intermediate collapses, reforming the carbonyl bond and eliminating an oxygen-aluminum complex (OAlH₂) as a leaving group, which generates an aldehyde in situ.[4][6]

-

Second Hydride Attack: The aldehyde is more reactive than the starting carboxylic acid and is immediately attacked by another hydride equivalent.

-

Protonation (Workup): The resulting alkoxide is stable until an acidic workup is performed, which protonates the alkoxide to yield the final primary alcohol product, this compound.[6]

Reduction via Borane (BH₃-THF)

Borane offers a milder and more chemoselective alternative. It preferentially reduces carboxylic acids over other functional groups like esters, a selectivity not seen with LiAlH₄.[7][8]

-

Initial Reaction: Unlike LiAlH₄, the reaction begins with the coordination of the Lewis acidic borane to the carbonyl oxygen. The acidic proton of the carboxylic acid then reacts with a hydride from the borane, releasing hydrogen gas and forming a triacyloxyborane intermediate.[6][9]

-

Hydride Delivery: This intermediate is then further reduced by additional equivalents of BH₃. The mechanism involves hydride transfer to the carbonyl carbon.

-

Hydrolysis (Workup): The reaction is completed by hydrolysis, which breaks down the boron-oxygen bonds to liberate the primary alcohol.[9]

The key advantage of borane is its enhanced safety profile and its selectivity, which is driven by the rapid initial acid-base reaction with the carboxylic acid proton.[6][7]

Experimental Protocols

This section details the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Mandatory Safety Precautions

-

3,4,5-Triiodobenzoic Acid: May cause skin, eye, and respiratory irritation. Avoid dust generation and inhalation.[10]

-

Lithium Aluminum Hydride (LiAlH₄): Dangerously reactive with water and protic solvents, liberating highly flammable hydrogen gas. It is corrosive and can cause severe burns. All glassware must be oven- or flame-dried, and the reaction must be run under a dry, inert atmosphere (N₂ or Ar).[11]

-

Borane-Tetrahydrofuran (BH₃-THF): Flammable liquid, reacts with water, and is a corrosive irritant. Handle under an inert atmosphere.

-

Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides. Use from a freshly opened bottle or after purification.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is highly effective but requires stringent anhydrous and inert conditions.

Materials & Equipment:

-

3,4,5-Triiodobenzoic acid (C₇H₃I₃O₂)

-

Lithium aluminum hydride (LiAlH₄), powder

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask (oven-dried)

-

Reflux condenser with a gas inlet/outlet (for inert gas)

-

Pressure-equalizing dropping funnel (oven-dried)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Workflow Diagram:

Caption: Experimental workflow for LiAlH₄ reduction.

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a dry 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Purge the entire system with dry nitrogen gas for at least 15 minutes. Maintain a positive nitrogen pressure throughout the reaction.

-

LiAlH₄ Suspension: In the reaction flask, carefully add Lithium Aluminum Hydride (see Table 1) under a strong flow of nitrogen. Add 50 mL of anhydrous THF via cannula or syringe. Begin stirring to form a grey suspension.

-

Addition of Substrate: Dissolve 3,4,5-triiodobenzoic acid in 50 mL of anhydrous THF in the dropping funnel. Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. Add the acid solution dropwise to the stirred suspension over 30-45 minutes. Vigorous gas evolution (H₂) will be observed. The rate of addition should be controlled to prevent excessive frothing.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching (Critical Safety Step): Cool the reaction flask back to 0 °C in an ice-water bath. Quench the excess LiAlH₄ by adding reagents sequentially and very slowly with vigorous stirring. First, add 5 mL of ethyl acetate dropwise. Then, cautiously add 5 mL of methanol dropwise. Finally, very slowly add 5 mL of deionized water. The grey suspension should turn into a white, granular precipitate.

-

Workup: To the quenched mixture, add 50 mL of 2 M HCl solution to dissolve the aluminum salts. Transfer the entire mixture to a 500 mL separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice with 50 mL portions of ethyl acetate. Combine all organic layers.

-

Purification: Wash the combined organic phase with 50 mL of saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to afford pure this compound as a solid.[1][12]

Protocol 2: Reduction using Borane-Tetrahydrofuran (BH₃-THF)

This protocol is a safer alternative, ideal for settings where the handling of large quantities of solid LiAlH₄ is a concern.

Step-by-Step Procedure:

-

Apparatus Setup: Use the same inert-atmosphere setup as described in Protocol 1.

-

Substrate Solution: Dissolve 3,4,5-triiodobenzoic acid (see Table 1) in 60 mL of anhydrous THF in the three-neck flask equipped with a stir bar.

-

Addition of Borane: Cool the solution to 0 °C in an ice-water bath. Using a syringe, slowly add the 1.0 M solution of BH₃-THF complex dropwise over 30 minutes. Gas evolution will occur.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.

-

Quenching: Cool the flask to 0 °C and slowly add 20 mL of methanol to quench any excess borane.

-

Workup: Remove the solvent under reduced pressure. Add 50 mL of 2 M HCl and heat the mixture at reflux for 1 hour to hydrolyze the borate esters.

-

Extraction and Purification: Cool the mixture to room temperature and extract three times with 50 mL portions of ethyl acetate. The combined organic layers are then washed, dried, and concentrated as described in Protocol 1 (Steps 7-9).

Quantitative Data and Characterization

The following table provides representative quantities for the synthesis.

| Parameter | Value (LiAlH₄ Protocol) | Value (BH₃-THF Protocol) |

| Starting Material | ||

| 3,4,5-Triiodobenzoic Acid | 10.0 g (20.0 mmol) | 10.0 g (20.0 mmol) |

| Reducing Agent | ||

| Lithium Aluminum Hydride | 1.52 g (40.0 mmol) | 60 mL of 1.0 M Solution (60.0 mmol) |

| Solvent | ||

| Anhydrous THF | 100 mL | 60 mL |

| Reaction Conditions | ||

| Temperature | Reflux (~66 °C) | Room Temperature |

| Time | 4-6 hours | 8-12 hours |

| Product | ||

| This compound | ||

| Molecular Formula | C₇H₅I₃O | C₇H₅I₃O |

| Molecular Weight | 485.83 g/mol [13] | 485.83 g/mol [13] |

| Expected Yield | 85-95% | 80-90% |

| Appearance | White to off-white solid | White to off-white solid |

Product Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect a singlet for the benzylic protons (-CH₂OH) and a singlet for the two aromatic protons.

-

¹³C NMR: Confirm the number of unique carbon atoms.

-

FT-IR: Look for the disappearance of the broad carboxylic acid O-H stretch and C=O stretch, and the appearance of a broad alcohol O-H stretch.

-

Melting Point: Compare the observed melting point with literature values.

Conclusion

The reduction of 3,4,5-triiodobenzoic acid to this compound is a robust and high-yielding transformation critical for the synthesis of advanced chemical intermediates. Both Lithium Aluminum Hydride and Borane-THF are highly effective reagents for this purpose. The choice between them depends on the specific safety constraints, available equipment, and desired chemoselectivity of the laboratory environment. By following the detailed protocols and safety guidelines outlined in this application note, researchers can reliably produce high-purity this compound for applications in drug discovery and materials science.

References

- 1. KR101010395B1 - Crystallization of Iodixanol in Isopropanol and Methanol - Google Patents [patents.google.com]

- 2. US3073814A - Triiodobenzoic acid derivatives - Google Patents [patents.google.com]

- 3. testbook.com [testbook.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. 3,4,5-Triiodobenzoic acid(2338-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. This compound | CymitQuimica [cymitquimica.com]

Application Notes & Protocols: A Detailed Guide to the Iodination of Benzyl Alcohol Derivatives

Introduction: Strategic Importance and Mechanistic Dichotomy

Iodinated aromatic compounds, particularly iodobenzyl alcohol derivatives, are invaluable synthetic intermediates in medicinal chemistry and materials science.[1][2] Their utility stems from the reactivity of the carbon-iodine bond, which serves as a versatile linchpin for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[2][3]

When approaching the "iodination" of a benzyl alcohol derivative, it is critical to distinguish between two fundamentally different mechanistic pathways that yield distinct products.[4] This guide provides a detailed exploration of these pathways, offering both the theoretical underpinnings and field-proven protocols for researchers.

-

Electrophilic Aromatic Substitution (EAS): This pathway involves the substitution of a hydrogen atom on the aromatic ring with an iodine atom. The hydroxymethyl group (-CH₂OH) is an activating, ortho-, para-directing group, leading to the formation of 2-iodobenzyl and 4-iodobenzyl alcohol derivatives.[4] This is the primary route to synthesizing iodinated benzyl alcohols.

-

Nucleophilic Substitution: This reaction converts the benzylic hydroxyl group into a good leaving group, which is then displaced by an iodide ion (I⁻) to form a benzyl iodide derivative.[4][5] This guide will address this pathway for clarity and comparative purposes.

Part I: Electrophilic Aromatic Substitution for Ring Iodination

The direct installation of an iodine atom onto the aromatic ring of a benzyl alcohol derivative is achieved via electrophilic aromatic substitution (EAS). The core principle is the generation of a potent iodine electrophile (an "I⁺" equivalent) that can overcome the aromatic stability of the benzene ring.[4]

Reaction Mechanism: The Role of Electrophile Generation

The reaction proceeds in two main stages: generation of the electrophilic iodinating agent and the subsequent attack by the aromatic ring. Molecular iodine (I₂) itself is not sufficiently electrophilic to react with moderately activated rings like benzyl alcohol.[4] Therefore, an activator or an alternative iodine source is required.

Using N-Iodosuccinimide (NIS) and an acid catalyst like trifluoroacetic acid (TFA), the mechanism is believed to involve the in situ formation of a highly reactive iodinating species, such as protonated NIS or iodine trifluoroacetate.[2][6] This potent electrophile is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex. A weak base then abstracts a proton to restore aromaticity, yielding the iodinated product.[4] Due to the steric hindrance of the -CH₂OH group, the para-substituted product is typically favored.[4]

Caption: Mechanism of Electrophilic Aromatic Substitution (EAS).

Protocol 1: Direct Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This method is widely employed due to its mild conditions, operational simplicity, and high regioselectivity for many electron-rich aromatic compounds.[2][7][8] The protocol is particularly effective for benzyl alcohol and its derivatives bearing electron-donating groups.

Materials:

-

Benzyl alcohol derivative (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.1 - 1.2 equiv)

-

Trifluoroacetic acid (TFA) (catalytic amount to full solvent)

-

Acetonitrile (CH₃CN) or Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask under ambient atmosphere, add the benzyl alcohol derivative (1.0 equiv) and dissolve it in a suitable solvent like acetonitrile or DCM (approx. 0.1-0.2 M concentration).

-

Reagent Addition: Add N-Iodosuccinimide (1.1 equiv) to the solution and stir.

-

Initiation: Add trifluoroacetic acid. The amount can be catalytic (e.g., 10 mol%) for highly activated substrates or used as the solvent for less reactive ones.[2][9] For benzyl alcohol, starting with a catalytic amount is a prudent choice.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-16 hours).[9]

-